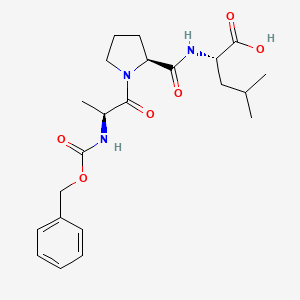

Z-丙氨酸-脯氨酸-亮氨酸-OH

描述

Z-Ala-Pro-Leu (dicyclohexylammonium) salt, also known as Cbz-Ala-Pro-Leu (Cbz-APL), is an N-terminal carboxybenzyl blocked tripeptide . It is used in solid phase peptide synthesis (SPPS) .

Synthesis Analysis

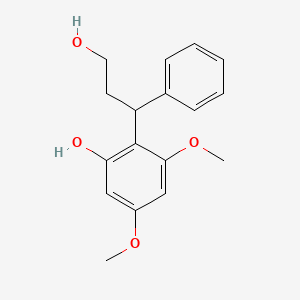

The synthesis of Z-Ala-Pro-Leu involves several steps, including the protection and deprotection of functional groups . It is produced by companies like Ningbo Inno Pharmchem Co., Ltd .Molecular Structure Analysis

Z-Ala-Pro-Leu has the molecular formula C22H31N3O6 . The structure of this compound can be found in databases like PubChem .Physical and Chemical Properties Analysis

Z-Ala-Pro-Leu has a molecular weight of 614.82 . It is a solid substance used in peptide synthesis and is stored at -20°C .科学研究应用

肽构象分析

Z-丙氨酸-脯氨酸-亮氨酸-OH 及其衍生物的科学应用主要围绕理解肽构象。研究表明,某些衍生物(如 (αMe)亮氨酸)可以在晶体结构和溶液中采用完全延伸的构象,这对于蛋白质氨基酸来说并不常见。这一见解对于理解肽二级结构及其在设计新型肽和蛋白质中的潜在应用至关重要 (Toniolo 等人,1994)。

酶抑制和激活

包括 this compound 在内的肽衍生物已被用于研究酶抑制。例如,Z-脯氨酸-亮氨酸-丙氨酸-NHOH 已显示出对脊椎动物胶原酶(一种金属酶)的有效抑制活性。了解这些相互作用可以导致开发针对特定酶的新型治疗剂 (Odake 等人,1990)。

安全和危害

When handling Z-Ala-Pro-Leu, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

Z-Ala-Pro-Leu-OH is a tripeptide that has been studied for its potential inhibitory activity against certain enzymes. The primary target of this compound is the angiotensin I-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure .

Mode of Action

The interaction of Z-Ala-Pro-Leu-OH with its target involves the formation of multiple bonds and hydrophobic interactions with residues in the active site pockets of ACE . This interaction results in the inhibition of ACE, thereby potentially influencing the regulation of blood pressure.

Biochemical Pathways

Given its potential inhibitory activity against ace, it is likely that it impacts the renin-angiotensin system, a key regulatory pathway for blood pressure .

Result of Action

The primary molecular effect of Z-Ala-Pro-Leu-OH is the inhibition of ACE, which can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor . This could potentially result in vasodilation and a reduction in blood pressure.

属性

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29)/t15-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMZHRRIVIEDCX-SZMVWBNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

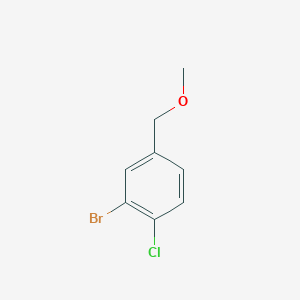

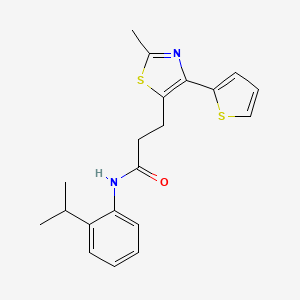

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210734.png)

amine](/img/structure/B3210778.png)

![4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B3210819.png)

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B3210832.png)